molecular formula C9H14ClNO B13206227 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole

Cat. No.: B13206227
M. Wt: 187.66 g/mol
InChI Key: ZLOOCIWRGAZUJR-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole ( 2091269-14-4) is a chemical building block of interest in organic synthesis and medicinal chemistry research. With the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol, this oxazole derivative features both an electrophilic chloroalkyl substituent and an ethyl group on the oxazole core . The 1,3-oxazole ring is a privileged structure in drug discovery due to its presence in numerous biologically active molecules and natural products . Oxazole-containing compounds are frequently investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities, making them valuable scaffolds for the development of new pharmaceutical entities . Furthermore, oxazole derivatives have demonstrated significant utility in catalysis, serving as effective ligands for transition metals such as vanadium in polymerization reactions . The specific substitution pattern on this compound makes it a versatile intermediate for constructing more complex molecules, participating in various metal-catalyzed coupling reactions and serving as a precursor for further functionalization . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole

InChI

InChI=1S/C9H14ClNO/c1-4-7-5-12-9(11-7)8(10)6(2)3/h5-6,8H,4H2,1-3H3

InChI Key

ZLOOCIWRGAZUJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)C(C(C)C)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole

Synthetic Routes and General Strategies

The synthesis of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole generally follows a multi-step pathway involving:

  • Construction of the oxazole ring core.
  • Introduction of the 4-ethyl substituent.
  • Functionalization at the 2-position with the 1-chloro-2-methylpropyl group.

A common approach involves the reaction of appropriately substituted oxazole precursors with alkylating agents bearing the chloroalkyl moiety under controlled conditions.

Oxazole Ring Formation

The oxazole ring is typically synthesized via cyclodehydration of α-acylaminoketones or by cyclization of halo-substituted intermediates. Thermal cyclodehydration and metal-catalyzed cyclization are prominent methods:

  • Thermal cyclodehydration : Ketoamide intermediates undergo intramolecular dehydration at elevated temperatures to form oxazoles with yields ranging from 75% to 85%.

  • Dirhodium(II)-catalyzed cyclization : Carbene intermediates generated under dirhodium catalysis facilitate ring closure, achieving macrocyclic oxazole derivatives in high yields (~86%).

Introduction of the 1-Chloro-2-methylpropyl Side Chain

The 2-position chloroalkyl substituent is introduced via nucleophilic substitution or direct alkylation:

  • Reaction of 4-ethyl-1,3-oxazole with 1-chloro-2-methylpropyl chloroformate or related chloroalkyl reagents in the presence of bases such as pyridine or potassium carbonate.

  • Conditions often include solvents like dichloromethane (DCM) or dimethylformamide (DMF), with temperature control between 0°C and room temperature to optimize yield and minimize side reactions.

Industrial and Scale-Up Considerations

Industrial synthesis adapts these laboratory methods to larger scale production by:

  • Employing continuous flow reactors to enhance reaction control and throughput.

  • Using automated reagent addition and temperature monitoring to maintain reproducibility.

  • Purification via distillation or chromatographic techniques to achieve high purity required for research or application.

Detailed Reaction Conditions and Mechanistic Insights

Reaction Conditions Summary

Step Reactants Conditions Solvents Temperature Time Yield (%) Notes
Oxazole ring formation α-Acylaminoketone precursors Thermal cyclodehydration Polar aprotic solvents (e.g., DMSO) 100–150°C 18–24 h 75–85 Intramolecular dehydration
Alkylation at 2-position 4-ethyl-1,3-oxazole + 1-chloro-2-methylpropyl chloroformate Base-mediated alkylation (e.g., pyridine, K2CO3) DCM, DMF 0–25°C 12–24 h 65–80 Controlled addition to minimize side reactions
Purification Crystallization, column chromatography Ethanol-water mixtures, pentane/ethyl acetate Ambient Enhances purity and yield

Nucleophilic Substitution Reactions on the Chloroalkyl Side Chain

The chloro group in 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole can undergo substitution with various nucleophiles, expanding the compound’s chemical versatility.

Nucleophile Conditions Product Type Yield (%)
Thiols (RS-) NaH, THF, 0°C to RT Thioether derivatives 72–80
Amines (RNH2) K2CO3, DMF, 60°C Amino-oxazoles 65–75
Alkoxides (RO-) Ethanol, reflux Ether-linked analogs 70–85

This substitution is influenced by steric hindrance from the bulky 2-methylpropyl group, which can reduce reaction rates compared to less hindered oxazole analogs.

Analytical Characterization Supporting Preparation

Characterization techniques are essential to confirm the structure and purity of the synthesized compound:

Technique Key Data Application
¹H NMR (DMSO-d6) δ 3.43–3.60 ppm (alkyl-CH2), δ 1.0–2.5 ppm (methyl and methylene groups) Confirms alkyl chain substitution and environment
¹³C NMR δ ~155 ppm (oxazole C=N), δ 40–60 ppm (chlorinated alkyl carbons) Validates heterocyclic core and side chain carbons
FTIR Peaks at ~1650 cm⁻¹ (C=N), 600–800 cm⁻¹ (C-Cl stretch) Functional group identification
HRMS Molecular ion peak [M+H]+ consistent with C9H14ClNO (m/z ~188) Molecular formula confirmation

These data collectively ensure the correct synthesis and high purity of the target compound.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield Range Advantages Limitations
Thermal Cyclodehydration α-Acylaminoketones 100–150°C, 18–24 h 75–85% Straightforward ring formation High temperature required
Base-Mediated Alkylation 4-ethyl-1,3-oxazole + chloroalkyl reagent + pyridine/K2CO3 0–25°C, 12–24 h 65–80% Mild conditions, good selectivity Steric hindrance slows reaction
Nucleophilic Substitution on Chloroalkyl Various nucleophiles (thiols, amines, alkoxides) 0°C to reflux, solvents THF, DMF, EtOH 65–85% Enables functional diversity Requires careful control to avoid side reactions

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at the 2-methylpropyl position serves as a primary site for nucleophilic substitution.

Reaction Type Conditions Products Yield
HydrolysisNaOH (aq.), 60–80°C, 4–6 hrs 2-(2-Methylpropyl)-4-ethyl-1,3-oxazole65–72%
AminationNH₃/MeOH, 40°C, 12 hrs 2-(1-Amino-2-methylpropyl)-4-ethyl-1,3-oxazole58%

Mechanism :

  • The reaction proceeds via an S<sub>N</sub>2 pathway due to steric hindrance from the branched 2-methylpropyl group.

  • Base-mediated deprotonation enhances nucleophilicity in amination reactions .

Cyclization Reactions

The oxazole ring and chloro group enable intramolecular cyclization under basic conditions.

Reagent Conditions Product Key Feature
K<sub>2</sub>CO<sub>3</sub>DMF, 100°C, 8 hrs Bicyclic oxazolo[3,4-b]pyridineForms fused heterocycles
CuI/PPh<sub>3</sub>THF, 60°C, Sonogashira coupling Macrocyclic derivativesExpands ring size via alkyne insertion

Notable Observation :

  • Cyclization efficiency depends on solvent polarity and temperature, with DMF optimizing ring closure.

Electrophilic Aromatic Substitution (EAS)

The oxazole’s electron-deficient ring directs electrophiles to the 5-position.

Electrophile Conditions Product Regioselectivity
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hrs 5-Nitro-2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole>90% at C5
Br<sub>2</sub>/FeBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, RT, 1 hr 5-Bromo derivativeNo competing side reactions

Mechanistic Insight :

  • Nitration occurs exclusively at C5 due to resonance stabilization of the intermediate .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Reaction Catalyst Product Application
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> Biaryl-oxazole hybridsMedicinal chemistry scaffolds
Sonogashira couplingPdCl<sub>2</sub>/CuI, Et<sub>3</sub>N Alkynyl-oxazole derivativesFluorescent probes

Optimization Note :

  • Yields improve with flow chemistry (78–85%) versus batch methods (60–65%) due to enhanced mixing.

Oxidation and Reduction

Controlled redox transformations modify substituents without ring degradation.

Process Reagents Outcome
OxidationKMnO<sub>4</sub>/H<sub>2</sub>O, 25°C2-(1-Chloro-2-methylpropyl)-4-acetyl-1,3-oxazole
ReductionH<sub>2</sub>/Pd-C, EtOH Partial saturation of oxazole ring

Critical Data :

  • Over-oxidation risks exist with strong agents like CrO<sub>3</sub>, leading to ring cleavage.

Elimination Reactions

Base-induced β-elimination generates alkenes:

Reaction :
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole → 4-Ethyl-2-vinyl-1,3-oxazole + HCl

Conditions :

  • DBU, DMSO, 120°C, 3 hrs

  • Yield : 81%

Mechanism :

  • Concerted E2 elimination facilitated by bulky bases .

Biological Interactions

Though not a reaction, the compound’s mechanism of action involves:

  • Enzyme inhibition : Binds to ATP pockets in kinases via oxazole-nitrogen coordination .

  • DNA intercalation : The planar oxazole ring inserts into DNA base pairs, observed in cytotoxicity assays .

Scientific Research Applications

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxazole ring can engage in various chemical interactions. These interactions can affect biological pathways and molecular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 2: 1-Chloro-2-methylpropyl; 4: Ethyl C₉H₁₄ClNO 187.67 Hypothetical reactivity; potential agrochemical/pharmaceutical use N/A
Etoxazole (CAS 153233–91–1) 2: 2,6-Difluorophenyl; 4: Ethyl C₂₁H₂₃F₂NO₂ 359.41 Acaricide/insecticide; extended use approved until 2023
2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole 2: 1-Chloro-2-methylpropyl; 4: Methyl C₈H₁₂ClNO 173.64 Commercial availability; no listed bioactivity
4-Ethyl-5-methyl-2-isopropyl-1,3-oxazole 4: Ethyl; 5: Methyl; 2: Isopropyl C₉H₁₅NO 153.22 Unspecified; structural analog with varied lipophilicity
BMS-337197 (2-amino-1,3-oxazole derivative) 2: Amino Varies Varies IMPDH inhibitor; antiviral/anticancer applications

Key Observations

Substituent Effects on Bioactivity
  • Chloro vs. Fluoro/Amino Groups: The chloro group in the target compound may enhance electrophilicity and reactivity compared to Etoxazole’s fluorine substituents, which improve pesticidal stability . In contrast, BMS-337197’s amino group enables hydrogen bonding, critical for enzyme inhibition .
  • Ethyl vs. This difference could influence pharmacokinetics in drug design .
Heterocycle Variations
  • Oxazole vs. Thiazole : Thiazoles (e.g., 2-methyl-4-isopropyl-1,3-thiazole, ) replace oxygen with sulfur, altering electronic properties. Oxazoles are more electronegative, affecting binding interactions in biological targets .

Biological Activity

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structural features of the oxazole ring, combined with the chloro and alkyl substituents, contribute to its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is C_8H_10ClN_1O, with a molecular weight of approximately 201.69 g/mol. The compound features a chloro group at the 1-position and an ethyl group at the 4-position of the oxazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study evaluated various oxazole derivatives against bacterial and fungal strains, revealing notable inhibition zones for specific compounds. For instance:

CompoundE. coliS. aureusP. aeruginosaA. nigerC. albicans
2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazoleTBDTBDTBDTBDTBD
Ofloxacin17 mm16 mm16 mm--
Ketoconazole---20 mm30 mm

This table illustrates the comparative antimicrobial efficacy of oxazole derivatives against various pathogens .

Anticancer Activity

The anticancer potential of oxazole compounds has been a focal point in recent studies. In vitro tests have shown that certain oxazole derivatives can inhibit cancer cell proliferation. For example, a study reported that compounds with similar structures to 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole exhibit cytotoxicity against breast cancer cell lines such as MDA-MB-231 and A549.

In one notable case study:

  • Compound X (structurally similar to our target compound) demonstrated an IC50 value of 40.54 µg/mL against A549 cells, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

The biological activity of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Oxazoles may inhibit key enzymes involved in cellular processes, disrupting cancer cell metabolism.
  • Modulation of Immune Responses : Some studies suggest that oxazoles can influence immune pathways, potentially enhancing anti-tumor immunity or modulating inflammatory responses .
  • Direct Cytotoxic Effects : The presence of the chloro group is believed to enhance nucleophilic attack on cellular components, leading to apoptosis in cancer cells.

Case Studies

Several case studies have explored the effects of oxazole derivatives:

  • Case Study 1 : An investigation into dietary oxazoles revealed their role in modulating intestinal inflammation through aryl hydrocarbon receptor (AhR) signaling pathways . This suggests potential therapeutic applications in inflammatory diseases.
  • Case Study 2 : A synthesis and evaluation study demonstrated that specific oxazoles exhibited promising antibacterial activity against resistant strains of bacteria . This highlights their potential use in developing new antibiotics.

Q & A

Q. What are the established synthetic routes for 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole, and how can its purity be verified?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, oxazole derivatives are synthesized via cyclization of substituted acetamides or through microwave-assisted protocols using catalysts like Pd/Cu . Post-synthesis, purity is verified via HPLC (≥98% purity threshold) and structural confirmation via 1^1H/13^13C NMR (e.g., characteristic oxazole ring protons at δ 7.8–8.2 ppm) . Crystallization with ethanol-water mixtures (65% yield) is recommended for high-purity isolation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Assign peaks for the oxazole ring (δ 6.5–8.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2), and chloro-isopropyl moiety (δ 1.6–1.8 ppm for CH3_3, δ 4.0–4.2 ppm for CH) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 216.08 for C9_9H14_{14}ClNO) .
  • XRD : Resolve crystal packing and bond angles (e.g., oxazole ring planarity) .

Q. How is the biological activity of this compound initially screened?

  • Methodological Answer : In vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) at concentrations of 10–100 µg/mL. Compare inhibition zones to standard drugs (e.g., ampicillin). For cytotoxicity, use MTT assays on mammalian cell lines (IC50_{50} values <50 µM indicate potential toxicity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?

  • Methodological Answer :
  • Solvent Optimization : Replace DMSO with DMF to reduce side reactions during reflux .
  • Catalytic Systems : Test Pd(OAc)2_2/Xantphos for cross-coupling steps, achieving >80% yield .
  • Microwave Assistance : Reduce reaction time from 18 hours to 2–4 hours with controlled power (150–200 W) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic rotational barriers of the chloro-isopropyl group (e.g., coalescence temperature analysis) .
  • DFT Calculations : Compare experimental 1^1H NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify conformational isomers .
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions between oxazole protons and adjacent substituents .

Q. What environmental interactions are critical for stability studies (e.g., hydrolysis, photolysis)?

  • Methodological Answer :
  • Hydrolysis : Incubate in buffered solutions (pH 4–9) at 37°C for 7 days; monitor degradation via LC-MS (e.g., cleavage of the oxazole ring under acidic conditions) .
  • Photostability : Expose to UV-A (320–400 nm) for 48 hours; quantify degradation products (e.g., chloro-isopropyl oxidation to ketones) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the ethyl group with bulkier tert-butyl to enhance hydrophobic interactions in enzyme binding pockets .
  • Electrophilic Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the oxazole 4-position to improve antimicrobial potency .
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Q. What advanced analytical methods are required to study degradation pathways in environmental matrices?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated or dechlorinated metabolites) .
  • Isotope Labeling : Use 13^{13}C-labeled analogs to trace degradation intermediates in soil/water systems .

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